molecular formula C13H11N3O B039042 1-(Phenoxymethyl)-1H-benzotriazole CAS No. 111198-02-8

1-(Phenoxymethyl)-1H-benzotriazole

Cat. No. B039042
M. Wt: 225.25 g/mol
InChI Key: XZWVGFYDCFRPDZ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-1H-benzotriazole (PBTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBTA belongs to the class of benzotriazole derivatives and has been extensively studied for its unique properties and potential uses.

Scientific Research Applications

Benzimidazole Derivatives in Cancer Research

  • Summary of Application: Benzimidazole derivatives have been studied extensively for their potential as anticancer agents. Their structure is similar to the nucleotides found in the human body, making them a promising candidate for new anticancer drugs .
  • Methods of Application: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .
  • Results or Outcomes: The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity. On the other hand, the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .

1,2,3-Triazole Hybrids in Cancer Research

  • Summary of Application: The 1,2,3-triazole is a well-known biologically active pharmacophore. The synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen has been reported .
  • Methods of Application: The compound was synthesized via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen .
  • Results or Outcomes: The compound was fully characterized by Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV) and high-resolution mass spectroscopies (HRMS). This compound was screened in vitro with different normal and cancer cell lines .

Phenoxymethylpenicillin in Antibiotic Therapy

  • Summary of Application: Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a phenoxymethyl analog of Penicillin G, or benzylpenicillin. It is an orally active penicillin used to treat mild to moderate infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms .
  • Methods of Application: Phenoxymethylpenicillin is administered orally. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes: Phenoxymethylpenicillin has been effective in treating mild to moderate infections of the upper respiratory tract, scarlet fever, and mild erysipelas caused by Streptococcus without bacteremia .

Penicillin V Production by Penicillium chrysogenum/rubens

  • Summary of Application: Penicillium chrysogenum/rubens is used for the industrial production of Penicillin V, an important active pharmaceutical intermediate (API) used for semi-synthetic antibiotics biosynthesis .
  • Methods of Application: The production process involves the fermentation of Penicillium chrysogenum/rubens under specific conditions. The fermentation parameters, precursor concentration, incubation period, inoculum size, pH, and temperature are monitored for improved Penicillin V production .
  • Results or Outcomes: In a study, a library of 80 strains of P. chrysogenum/rubens was screened for Penicillin V production. Results showed 28 strains capable of producing Penicillin V in a range from 10 to 120 mg/L .

properties

IUPAC Name

1-(phenoxymethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVGFYDCFRPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348800
Record name 1-(Phenoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenoxymethyl)-1H-benzotriazole

CAS RN

111198-02-8
Record name 1-(Phenoxymethyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111198-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenoxymethyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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